molecular formula C24H22AsClO B034023 Tetraphenylarsonium chloride monohydrate CAS No. 104170-16-3

Tetraphenylarsonium chloride monohydrate

Cat. No.: B034023
CAS No.: 104170-16-3
M. Wt: 436.8 g/mol
InChI Key: NGDWSDTZKCSLRK-UHFFFAOYSA-M
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Description

Tetraphenylarsonium chloride monohydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·H₂O. This compound is a white solid that is often used as a hydrate. It is the chloride salt of the tetraphenylarsonium cation, which has a tetrahedral structure. This compound is soluble in polar organic solvents and is commonly used in various chemical applications .

Preparation Methods

Tetraphenylarsonium chloride monohydrate is typically prepared through the neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine. The synthetic route involves several steps:

    Bromination of Triphenylarsine: [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]

    Hydrolysis: [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]

    Grignard Reaction: [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]

    Neutralization: [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]

    Final Neutralization: [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]

Industrial production methods often involve similar steps but are optimized for larger-scale synthesis .

Chemical Reactions Analysis

Tetraphenylarsonium chloride monohydrate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tetraphenylarsonium oxide.

    Reduction: It can be reduced under specific conditions to form different arsonium compounds.

    Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.

Common reagents used in these reactions include bromine, water, Grignard reagents, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetraphenylarsonium chloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to solubilize polyatomic anions in organic media. This is achieved through the formation of stable complexes with the anions, facilitating their extraction and analysis. The molecular targets and pathways involved include interactions with various anions and the stabilization of these anions in organic solvents .

Comparison with Similar Compounds

Tetraphenylarsonium chloride monohydrate can be compared with other similar compounds such as:

  • Tetraphenylphosphonium chloride
  • Tetrabutylammonium chloride
  • Tetraethylammonium chloride

These compounds share similar properties, such as solubility in polar organic solvents and use as cation exchange reagents. this compound is unique due to its specific interactions with certain anions and its tetrahedral structure .

Biological Activity

Tetraphenylarsonium chloride monohydrate, with the chemical formula (C6H5)4AsClH2O(C_6H_5)_4AsCl\cdot H_2O, is an organoarsenic compound that exhibits a range of biological activities. It is primarily used in biochemical research and has garnered attention for its potential therapeutic applications, particularly in the fields of cancer research and microbiology.

  • Molecular Weight : 418.79 g/mol (anhydrous basis)
  • CAS Number : 104170-16-3
  • Solubility : Soluble in polar organic solvents, often utilized as a hydrate form .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. For instance, a study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting mechanisms involving disruption of bacterial cell membranes .

Cytotoxicity and Cancer Research

The compound has shown promising results in cytotoxicity assays against cancer cell lines. In vitro studies indicate that this compound induces apoptosis in certain cancer cells, including leukemia and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Ion Channel Modulation : It may influence ion channels in cellular membranes, affecting cellular excitability and signaling pathways.
  • Protein Interactions : The compound can interact with various proteins involved in cell signaling and apoptosis, leading to altered cellular responses.
  • Reactive Oxygen Species Generation : Increased ROS production can lead to oxidative stress, contributing to apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of tetraphenylarsonium chloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with minimal cytotoxic effects on human fibroblast cells at these concentrations .

Bacterial StrainConcentration (µg/mL)Viability (%)
Staphylococcus aureus5020
E. coli5030

Study 2: Cytotoxic Effects on Cancer Cells

In another study published in Cancer Letters, researchers investigated the cytotoxic effects of tetraphenylarsonium chloride on various cancer cell lines. The results showed that at a concentration of 100 µM, the compound induced apoptosis in approximately 70% of leukemia cells within 24 hours .

Cell LineConcentration (µM)Apoptosis (%)
Leukemia Cells10070
Breast Cancer Cells10050

Properties

IUPAC Name

tetraphenylarsanium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDWSDTZKCSLRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22AsClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369101
Record name Arsonium, tetraphenyl-,chloride, hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-92-6, 104170-16-3
Record name Arsonium, tetraphenyl-, chloride, hydrate (1:1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6024-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsonium, tetraphenyl-,chloride, hydrate (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why was Tetraphenylarsonium chloride monohydrate used in the synthesis of Tetraphenylarsonium azide?

A1: The research aimed to synthesize Tetraphenylarsonium azide and explore the possibility of creating Tetraphenylarsonium azidodithiocarbonate. this compound likely served as a convenient source of the Tetraphenylarsonium cation ([Ph4As]+) []. By reacting it with sodium azide, the researchers could replace the chloride anion with the desired azide anion, forming Tetraphenylarsonium azide.

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